7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid, pyrazole derivatives in general can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis
The molecular structure of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Aplicaciones Científicas De Investigación
EGFR TK Inhibitors for NSCLC Therapy
Indeno[1,2-c]pyrazoles, including “7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid”, have been studied as EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC) therapy . These compounds were prepared by an efficient microwave-assisted method and evaluated for their potency as EGFR TK-targeted anti-NSCLC agents .
Antitumor Agents
These compounds have shown promise as antitumor agents. For example, one compound in the series was found to be the most promising antitumor agent towards A549 human lung adenocarcinoma cells, with an IC50 value of 6.13 µM compared to erlotinib (IC50 = 19.67 µM) .
Selective Antitumor Action
Based on its low cytotoxicity to peripheral blood mononuclear cells (PBMCs), it can be concluded that this compound exerts selective antitumor action .
Apoptosis Induction
This compound also induced apoptosis (56.30%), which is a form of programmed cell death that is often defective in cancer cells .
Potential EGFR TKI for NSCLC Treatment
Taking into account in silico and in vitro data, this compound stands out as a potential EGFR TKI for the treatment of NSCLC .
Chk1 Inhibitors
A series of new effective tricyclic pyrazole-based Chk1 inhibitors have been described, with double substitutions at the 6 and 7 positions showing improved Chk1 inhibitory ability compared to similar compounds with a single substitution at either the 6 or 7 position .
Mecanismo De Acción
Target of Action
The primary target of 7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid is the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of EGFR Tyrosine Kinase . By binding to the kinase, it prevents the activation of the receptor, thereby inhibiting the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR Tyrosine Kinase affects multiple downstream pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation . The disruption of these pathways can lead to the inhibition of tumor growth .
Result of Action
The compound has shown promising antitumor activity against A549 human lung adenocarcinoma cells, with an IC50 value of 6.13 µM, which is significantly lower than that of erlotinib, a commonly used EGFR inhibitor . It also induced apoptosis in these cells .
Propiedades
IUPAC Name |
7-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-7-3-2-6-4-9-10(8(6)5-7)13-14-11(9)12(15)16/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKHPWWXQHYZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3=C(NN=C32)C(=O)O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.